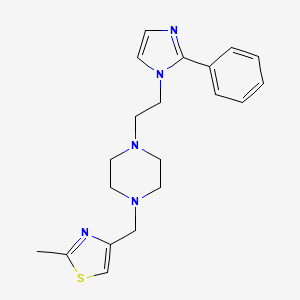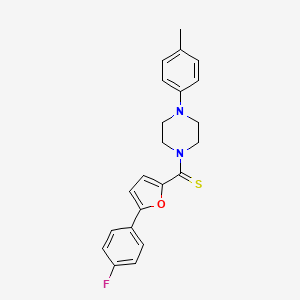
(5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione, also known as FPTM, is a novel compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. FPTM is a thiosemicarbazone derivative that has been shown to exhibit promising results in various preclinical studies.
Scientific Research Applications
Metabolic Studies and Radioligand Development
Disposition and Metabolism in Humans
The compound has been studied for its pharmacokinetics and metabolism in humans. For instance, one study focused on the disposition and metabolism of SB-649868, a compound structurally related to (5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione. The study detailed the elimination pathways, half-life, and principal circulating components in plasma, highlighting the compound's extensive metabolism and excretion patterns (Renzulli et al., 2011).
Radiopharmaceutical for Imaging
The compound's derivatives have potential as radiopharmaceuticals for PET imaging. For instance, [18F]DASA-23, a compound developed for measuring pyruvate kinase M2 levels by PET, is used to delineate low-grade and high-grade glioma based on aberrantly expressed PKM2, with minimal expression in the healthy brain (Patel et al., 2019).
Therapeutic Research
Anxiolytic Effects of Derivatives
Derivatives of (5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione, specifically arylpiperazine derivatives, have been studied for their anxiolytic-like effects. Investigations into their interaction with the GABAergic and 5-HT systems have shown potential therapeutic applications for anxiety disorders (Kędzierska et al., 2019).
Investigation into Serotonin Receptors
The compound's derivatives have been utilized to study serotonin type-1A receptor (5-HT1AR) binding in various conditions, including anxiety and depression, potentially aiding in the development of novel treatments for these disorders (Neumeister et al., 2004).
Drug Metabolism and Toxicology
Human Biodistribution and Dosimetry
The safety, biodistribution, and radiation dosimetry of the compound's derivatives have been assessed in humans to ensure safe application in medical imaging and therapy. Studies have detailed the passive crossing of the blood-brain barrier, rapid clearance, and organ accumulation, providing essential information for clinical applications (Beinat et al., 2020).
Metabolic Pathway Elucidation
Comprehensive analyses have been conducted to understand the metabolic pathways of the compound's derivatives. These studies highlight the compound's extensive metabolism and the formation of various metabolites, crucial for understanding its pharmacokinetics and potential toxicological impacts (Christopher et al., 2010).
Mechanism of Action
Target of Action
The compound contains a furan ring, a piperazine ring, and a phenyl ring, which are common structural motifs in many bioactive compounds. These structures can interact with various biological targets such as enzymes, receptors, and ion channels. The exact target would depend on the specific spatial arrangement and electronic properties of these groups .
Mode of Action
The mode of action would depend on the specific target. For example, if the target is an enzyme, the compound might inhibit the enzyme’s activity by binding to its active site. The fluorophenyl group could form a strong bond with the target due to the high electronegativity of fluorine .
Biochemical Pathways
Again, this would depend on the specific target. If the target is part of a biochemical pathway, the compound could affect the overall pathway by modulating the activity of the target .
Pharmacokinetics
The compound’s pharmacokinetic properties would depend on factors such as its solubility, stability, and the presence of functional groups that can be metabolized by the body. The piperazine ring, for example, is often metabolized by the liver .
Result of Action
The result of the compound’s action would depend on the specific effects it has on its targets and the biochemical pathways they are involved in .
Action Environment
Various environmental factors can influence the compound’s action, efficacy, and stability. For example, the pH of the environment can affect the compound’s ionization state and, therefore, its ability to interact with its targets .
properties
IUPAC Name |
[5-(4-fluorophenyl)furan-2-yl]-[4-(4-methylphenyl)piperazin-1-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21FN2OS/c1-16-2-8-19(9-3-16)24-12-14-25(15-13-24)22(27)21-11-10-20(26-21)17-4-6-18(23)7-5-17/h2-11H,12-15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOGXMJGKPYCEEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)C3=CC=C(O3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-(4-Fluorophenyl)furan-2-yl)(4-(p-tolyl)piperazin-1-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2501239.png)
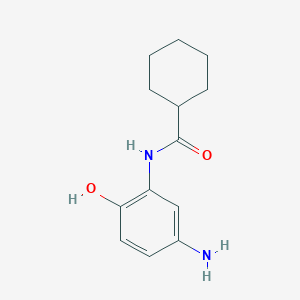
![N-(4-(1H-tetrazol-1-yl)phenyl)-2-(4-methylbenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2501241.png)
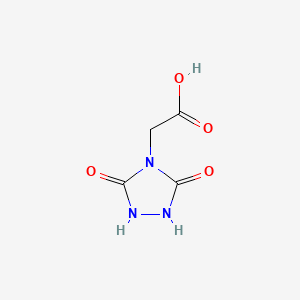
![1-(Chloromethyl)-3-(2-chlorophenyl)bicyclo[1.1.1]pentane](/img/structure/B2501243.png)
![N-mesityl-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/structure/B2501245.png)
![N-[2-(methylsulfanyl)-4-pyrimidinyl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2501251.png)
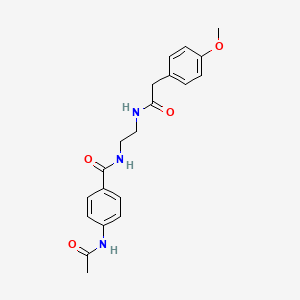
![4-[4-(1H-pyrazol-1-yl)pyridine-2-carbonyl]morpholine-3-carbonitrile](/img/structure/B2501254.png)
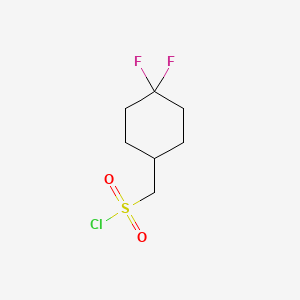
![2-(4-benzoylbenzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2501256.png)
![3-Fluoro-4-methoxy-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]benzamide](/img/structure/B2501259.png)

